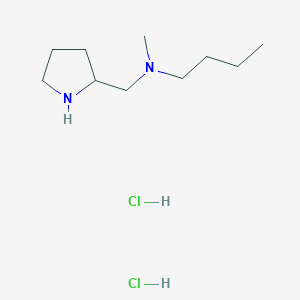
N-Methyl-N-(2-Pyrrolidinylmethyl)-1-Butanamin-Dihydrochlorid
Übersicht
Beschreibung
N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a pyrrolidine ring, a butyl chain, and a methyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving neurotransmitter systems and receptor binding.
Industry: Used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride typically involves the reaction of pyrrolidine with butylamine in the presence of a methylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the purification of the final product through crystallization or distillation to obtain the dihydrochloride salt form.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding N-oxides.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted amines.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
N-Methyl-N-(pyridin-2-ylmethyl)glycine dihydrochloride: Another compound with a similar amine structure but different functional groups.
Uniqueness: N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride is unique due to its specific combination of a pyrrolidine ring, a butyl chain, and a methyl group. This unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, making it valuable for certain research and industrial applications.
Eigenschaften
IUPAC Name |
N-methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-4-8-12(2)9-10-6-5-7-11-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIMYABEGFIURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















